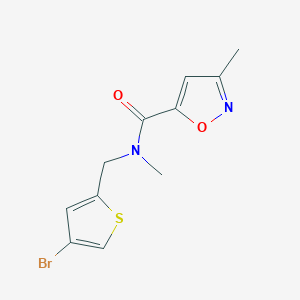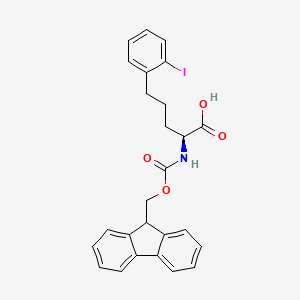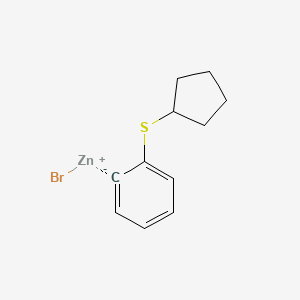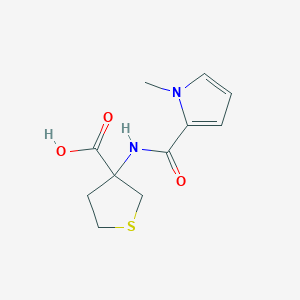
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features both pyrrole and thiophene rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyrrole-2-carboxylic acid with a suitable thiophene derivative under acidic conditions. The reaction may proceed through the formation of an intermediate amide, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted pyrrole and thiophene compounds .
Aplicaciones Científicas De Investigación
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-2-carboxylic acid: Shares the pyrrole ring structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrrole ring.
3-(1-Methyl-1h-pyrrole-2-carboxamido)thiophene-2-carboxylic acid: Similar structure but with different ring positions.
Uniqueness
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combination of pyrrole and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C11H14N2O3S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
3-[(1-methylpyrrole-2-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-13-5-2-3-8(13)9(14)12-11(10(15)16)4-6-17-7-11/h2-3,5H,4,6-7H2,1H3,(H,12,14)(H,15,16) |
Clave InChI |
FUYDKIANTIKTBF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(=O)NC2(CCSC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


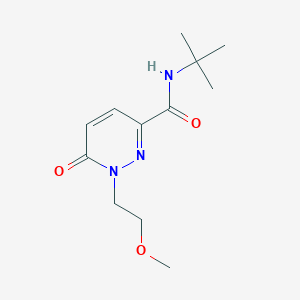
![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
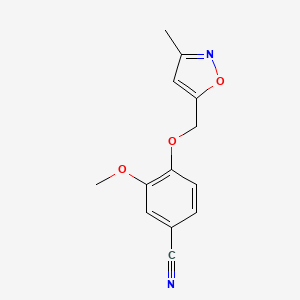

![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)


![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)

